Acetyl-L-carnitine-d3 (hydrochloride)
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Overview
Description
Acetyl-L-carnitine-d3 (hydrochloride) is a deuterium-labeled form of Acetyl-L-carnitine hydrochloride. This compound is an acetyl ester of the amino acid L-carnitine, which is naturally found in the body and is known for its ability to cross the blood-brain barrier. Acetyl-L-carnitine-d3 (hydrochloride) is often used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-L-carnitine-d3 (hydrochloride) typically involves the acetylation of L-carnitine with acetic anhydride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of Acetyl-L-carnitine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic purity and chemical purity. The final product is typically obtained as a white to off-white solid, which is then packaged and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Acetyl-L-carnitine-d3 (hydrochloride) can undergo various chemical reactions, including:
Hydrolysis: The ester bond in Acetyl-L-carnitine-d3 can be hydrolyzed to yield L-carnitine and acetic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: L-carnitine and acetic acid.
Oxidation: Various oxidized derivatives depending on the conditions used.
Substitution: Substituted acetyl-L-carnitine derivatives.
Scientific Research Applications
Acetyl-L-carnitine-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard for the quantification of L-acetylcarnitine by gas chromatography or liquid chromatography-mass spectrometry.
Biology: Studied for its role in mitochondrial function and energy metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathy, depression, and cognitive decline.
Industry: Utilized in the development of dietary supplements and pharmaceuticals.
Mechanism of Action
Acetyl-L-carnitine-d3 (hydrochloride) exerts its effects by facilitating the uptake of acetyl-CoA into mitochondria during fatty acid oxidation. This process enhances the production of acetylcholine, a neurotransmitter, and stimulates protein and membrane phospholipid synthesis. The compound also influences various molecular targets and pathways, including the upregulation of metabotropic glutamate receptor 2 via NF-κB p65 acetylation .
Comparison with Similar Compounds
Similar Compounds
Acetyl-L-carnitine hydrochloride: The non-deuterated form of Acetyl-L-carnitine-d3 (hydrochloride).
L-carnitine: The parent compound without the acetyl group.
Propionyl-L-carnitine: Another esterified form of L-carnitine with a propionyl group instead of an acetyl group.
Uniqueness
Acetyl-L-carnitine-d3 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in analytical studies involving mass spectrometry. The deuterium atoms provide a distinct mass shift, allowing for precise quantification and tracking of the compound in biological systems .
Properties
Molecular Formula |
C9H18ClNO4 |
---|---|
Molecular Weight |
242.71 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-carboxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i2D3; |
InChI Key |
JATPLOXBFFRHDN-WVKKGGDISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C.[Cl-] |
Canonical SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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